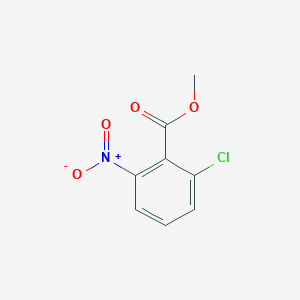

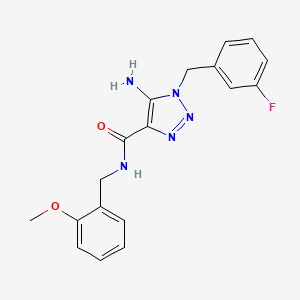

![molecular formula C34H30N4O5 B3011477 4-((N-(2,5-二氮杂-2-(2-(2-甲基苯基)-2-氧代乙基)-3-氧代-6-苯基双环[5.4.0]十一碳-1(7),5,8,10-四烯-4-基)氨基甲酰氨基)氨基)苯甲酸乙酯 CAS No. 1796904-68-1](/img/structure/B3011477.png)

4-((N-(2,5-二氮杂-2-(2-(2-甲基苯基)-2-氧代乙基)-3-氧代-6-苯基双环[5.4.0]十一碳-1(7),5,8,10-四烯-4-基)氨基甲酰氨基)氨基)苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a complex organic molecule with potential biological activity. However, the provided papers do not directly discuss this specific compound but rather related compounds with similar structural motifs. For instance, the first paper discusses the molecular structure of ethyl 4-{[4-(dodecanoyloxy)phenyl]diazenyl}benzoate, which shares a similar benzoate structure but differs significantly in its side chains and functional groups . The second paper focuses on the synthesis and antifungal evaluation of indole derivatives that originate from ethyl 2-benzyl-2-[N-(aryl)hydrazono] ethanoates, which also contain a benzyl component and a hydrazono moiety, indicating a potential relevance to the synthesis of the target compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of active aliphatic C-H compounds with diazonium salts to form hydrazono derivatives, as seen in the second paper . This suggests that a similar approach could be employed for the synthesis of the target compound, potentially involving a diazonium salt of an aromatic amine reacting with an aliphatic substrate containing an active methylene group. The subsequent transformation into indole derivatives via Fischer indole synthesis indicates the versatility of such hydrazono intermediates in synthesizing complex heterocyclic structures, which may be applicable to the target compound as well.

Molecular Structure Analysis

While the exact molecular structure of the target compound is not discussed, the first paper provides insights into the crystal structure determination of a related compound with a benzoate core . Single-crystal X-ray diffraction is a common technique used for such determinations, and molecular modeling can further elucidate the conformation and stacking behavior of the molecules. These methods could be applied to the target compound to gain a detailed understanding of its three-dimensional structure and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of hydrazono derivatives from active methylene compounds and diazonium salts, followed by ring closure reactions to form indoles . These reactions are indicative of the types of chemical transformations that might be relevant to the target compound, such as nucleophilic addition, diazo coupling, and cyclization.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the related compounds discussed in the papers. For example, the length of alkyl chains in the first paper's compound affects its mesogenic behavior, which could imply that the alkyl chain length and substitution pattern in the target compound may influence its physical properties, such as melting point and solubility . The antifungal activity of the indole derivatives in the second paper suggests that the target compound may also exhibit biological activity, which would be influenced by its molecular structure and functional groups .

科学研究应用

药物化学中的合成和表征

该化合物参与了新型喹唑啉的合成和表征,作为潜在的抗菌剂。Desai、Shihora 和 Moradia (2007) 的研究阐述了相关化合物的合成及其抗菌和抗真菌活性的评估,突出了其在开发新型抗菌解决方案中的重要性(Desai、Shihora 和 Moradia,2007)。

有机合成中的应用

Ergenç 等人 (1990) 对源自相关苯甲酸乙酯的吲哚的合成和抗真菌评估的研究表明了其在创建具有潜在抗真菌特性的化合物中的应用(Ergenç、Salman、Gürsoy 和 Bankaoğlu,1990)。此外,Portilla 等人 (2007) 对某些取代苯甲酸酯中氢键超分子结构的研究强调了其在分子相互作用和结构化学研究中的相关性(Portilla、Mata、Nogueras、Cobo、Low 和 Glidewell,2007)。

在材料科学中的应用

该化合物的衍生物已被用于分散染料与金属的络合,如 Abolude 等人 (2021) 所研究的那样,表明其在纺织品染色和材料科学应用中的潜力(Abolude、Bello、Nkeonye 和 Giwa,2021)。

在药物合成中的作用

该化合物的乙基衍生物已参与新型 Hsp90 抑制剂的合成,展示了其在药物开发中的重要性,例如王小龙 (2011) 在合成癌症治疗抑制剂方面的工作(王小龙,2011)。

在药理学中的作用

Zykova 等人 (2016) 探索了相关化合物的合成和药理活性,以了解其潜在的治疗作用,他们合成了具有观察到的抗炎和抗自由基活性的衍生物(Zykova、Darovskikh、Odegova、Kiselev 和 Igidov,2016)。

属性

IUPAC Name |

ethyl 4-[[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]carbamoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N4O5/c1-3-43-33(41)24-17-19-25(20-18-24)35-34(42)37-31-32(40)38(21-29(39)26-14-8-7-11-22(26)2)28-16-10-9-15-27(28)30(36-31)23-12-5-4-6-13-23/h4-20,31H,3,21H2,1-2H3,(H2,35,37,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELZILDZKBCTQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B3011398.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B3011405.png)

![(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B3011407.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B3011408.png)

![4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B3011409.png)

![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011417.png)